Dbco-peg4-dbco
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Overview
Description
Dbco-peg4-dbco: is a homobifunctional polyethylene glycol (PEG) linker containing two dibenzylcyclooctyne (DBCO) groups. The compound is known for its ability to react with azide-bearing compounds or biomolecules to form stable triazole linkages without the need for a copper catalyst. This property makes it highly valuable in bioorthogonal chemistry, particularly in applications involving copper-free click chemistry .
Scientific Research Applications
Dbco-peg4-dbco has a wide range of applications in scientific research, including:
Chemistry:
- Used in the synthesis of complex molecules through bioorthogonal click chemistry.
- Facilitates the creation of diverse bioconjugates by linking proteins, peptides, and other biomolecules .
Biology:
- Enables the labeling and tracking of biomolecules in live cells without interfering with normal biochemical processes.
- Used in the development of targeted drug delivery systems .
Medicine:
- Plays a crucial role in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
- Used in the creation of diagnostic tools and imaging agents .
Industry:
- Applied in the modification of surfaces and materials to enhance their properties.
- Used in the production of biocompatible materials for medical devices .
Mechanism of Action
Target of Action
The primary targets of DBCO-PEG4-DBCO are azide-bearing compounds or biomolecules . These targets are prevalent in various biological systems and play crucial roles in numerous biochemical processes.
Mode of Action
This compound interacts with its targets through a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This reaction involves the formation of a stable triazole linkage between the DBCO groups in the compound and the azide groups in the target biomolecules .
Biochemical Pathways
This bioorthogonal property ensures minimal off-target labeling of macromolecules found in cells or complex cell lysates .
Pharmacokinetics
The hydrophilic PEG spacer arm in this compound increases water solubility and membrane permeability . These properties enhance the bioavailability of the compound, allowing it to effectively reach and react with its targets.
Result of Action
The result of this compound’s action is the formation of diverse bioconjugates . These bioconjugates are formed when a protein, surface, or biomolecule labeled with DBCO undergoes SPAAC to form a stable triazole linkage with an azide-labeled coupling partner .
Action Environment
The efficiency of this compound’s action is influenced by environmental factors such as concentration and temperature . Higher concentrations and temperatures (i.e., 2-37°C) can enhance the efficiency of the SPAAC reaction . Additionally, the compound’s solubility can be improved when first dissolved in a water-miscible organic solvent such as DMSO or DMF before diluting in the final reaction buffer .
Safety and Hazards
Future Directions
DBCO-PEG4-DBCO is a promising tool in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) . Its ability to form stable triazole linkages without a copper catalyst makes it a valuable tool in click chemistry . The hydrophilic PEG spacer arm can increase water solubility and membrane permeability, which could have potential applications in drug delivery .
Biochemical Analysis
Biochemical Properties
Dbco-peg4-dbco plays a crucial role in biochemical reactions by facilitating the formation of stable covalent bonds between biomolecules. It interacts with azide-bearing enzymes, proteins, and other biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This interaction is highly specific and does not interfere with normal biochemical processes, making this compound an ideal reagent for labeling and conjugation applications .
Cellular Effects
This compound influences various cellular processes by enabling the targeted modification of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of functional groups or probes to specific proteins or nucleic acids. This targeted modification can lead to changes in cellular behavior and function, making this compound a valuable tool in cell biology research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of triazole linkages with azide-bearing biomolecules. This reaction occurs without the need for a copper catalyst, reducing the risk of copper-induced toxicity. The DBCO groups in this compound undergo strain-promoted alkyne-azide cycloaddition, resulting in the formation of stable covalent bonds with azide groups on target molecules. This mechanism allows for precise and efficient labeling of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable when stored under appropriate conditions, but its reactivity may decrease over extended periods. Long-term studies have shown that this compound can maintain its functionality for labeling and conjugation applications, although some degradation may occur over time. The stability and effectiveness of this compound in in vitro and in vivo studies depend on factors such as storage conditions and the specific experimental setup .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At optimal dosages, this compound effectively facilitates the labeling and modification of target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and off-target interactions. It is important to determine the appropriate dosage for each specific application to minimize any negative effects while maximizing the benefits of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying key biomolecules involved in metabolic processes. These modifications can alter the activity of enzymes and other proteins, leading to changes in metabolic pathways and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and membrane permeability, allowing it to reach target sites within cells. The distribution of this compound can affect its localization and accumulation, influencing its overall effectiveness in labeling and conjugation applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for ensuring that this compound interacts with the intended biomolecules and exerts its desired effects within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dbco-peg4-dbco is synthesized through a multi-step process involving the conjugation of DBCO groups to a PEG spacer. The synthesis typically involves the following steps:
Activation of PEG: The PEG spacer is activated using a suitable reagent such as tetrafluorophenyl (TFP) ester or N-hydroxysuccinimide (NHS) ester.
Conjugation of DBCO: The activated PEG is then reacted with dibenzylcyclooctyne to form the final product, this compound. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a reagent-grade form for research purposes .
Chemical Reactions Analysis
Types of Reactions: Dbco-peg4-dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the formation of stable triazole linkages without the need for a copper catalyst .
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions are triazole-linked conjugates, which are highly stable and can be used in various bioconjugation applications .
Comparison with Similar Compounds
Dbco-peg4-dbco is unique due to its homobifunctional nature and the presence of two DBCO groups. This allows for efficient and specific bioorthogonal reactions. Similar compounds include:
Dbco-peg4-maleimide: Contains a maleimide group instead of a second DBCO group, making it suitable for reactions with thiol-containing compounds.
Dbco-peg4-acid: Contains a carboxylic acid group, which can be used for further functionalization.
Dbco-peg4-nhs ester: Contains an NHS ester group for reactions with primary amines.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out for its ability to form stable triazole linkages without the need for a catalyst .
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMQCKYINAWGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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